molecular formula C28H25FN2O6 B2937214 N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895653-41-5

N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2937214
CAS No.: 895653-41-5
M. Wt: 504.514
InChI Key: SOEDUJJQYPSGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-dihydroquinolin-4-one core substituted with a 6-ethoxy group, a 3-(4-fluorobenzoyl) moiety, and an acetamide side chain linked to a 3,5-dimethoxyphenyl group. The ethoxy substituent at position 6 increases lipophilicity compared to methoxy analogs, which may influence pharmacokinetics.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O6/c1-4-37-20-9-10-25-23(14-20)28(34)24(27(33)17-5-7-18(29)8-6-17)15-31(25)16-26(32)30-19-11-21(35-2)13-22(12-19)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEDUJJQYPSGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves multiple steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analog 1: N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (Compound 9b)

Key Differences :

  • Amide Substituent : 3,5-Dimethylphenyl vs. 3,5-dimethoxyphenyl in the target compound. Methyl groups reduce polarity compared to methoxy, affecting solubility and metabolic stability.
  • Quinoline Substituents: 6-Methoxy vs. 6-ethoxy in the target. Ethoxy’s larger size increases steric bulk and lipophilicity.
  • Additional Groups : Lacks the 3-(4-fluorobenzoyl) moiety present in the target.

Structural Analog 2: N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Key Differences :

  • Core Structure: Incorporates a [1,4]dioxino[2,3-g]quinolin ring system vs. the simpler 1,4-dihydroquinolinone in the target. The dioxino ring adds rigidity and oxygen atoms, altering solubility and conformational flexibility.
  • Substituent Position : 4-ethoxybenzoyl at position 8 vs. 4-fluorobenzoyl at position 3 in the target. Fluorine’s electronegativity may enhance binding specificity compared to ethoxy.

The ethoxybenzoyl group’s larger size may hinder penetration into hydrophobic binding pockets compared to the fluorobenzoyl group.

Structural Analog 3: 2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (Compound 9c)

Key Differences :

  • Halogen Substituent : Chlorine at position 7 vs. fluorine in the target. Chlorine’s higher atomic weight and lipophilicity may increase tissue retention but raise toxicity risks.
  • Amide Substituent : 3,5-Dimethylphenyl vs. 3,5-dimethoxyphenyl.

Implications: Chlorine’s strong electron-withdrawing effect could enhance reactivity but reduce metabolic stability.

Comparative Data Table

Property Target Compound Compound 9b Dioxinoquinolin Analog
Amide Substituent 3,5-Dimethoxyphenyl 3,5-Dimethylphenyl 3,5-Dimethoxyphenyl
Quinoline Substituents 6-Ethoxy, 3-(4-fluorobenzoyl) 6-Methoxy 8-(4-ethoxybenzoyl)
Core Structure 1,4-Dihydroquinolin-4-one 4-Oxoquinolin-1(4H)-yl [1,4]dioxino[2,3-g]quinolin-9-one
Key Functional Groups 4-Fluorobenzoyl, ethoxy Methoxy, methylphenyl Ethoxybenzoyl, dioxino
Molecular Weight (Da) ~479 (estimated) 337.6 ~503 (estimated)
Lipophilicity (LogP) Higher (due to ethoxy/fluorine) Moderate High (dioxino and ethoxy)
Synthetic Yield Not reported 51% Not reported

Research Findings and Implications

  • Fluorine vs. Chlorine : The target’s 4-fluorobenzoyl group offers a balance between electronegativity and metabolic stability compared to chlorine in 9c.
  • Ethoxy vs.
  • Dioxino Ring System: While the dioxino analog’s rigid structure may improve binding specificity, it could limit adaptability in diverse binding sites compared to the target’s flexible quinolinone core.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Aromatic rings : Contributing to its interaction with biological targets.
  • Quinoline core : Known for various biological activities, including anticancer properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals. Research indicates that it can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • In vitro Studies : Tests against various bacterial strains have shown promising results, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial properties comparable to standard antibiotics like ciprofloxacin .

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers tested the compound on several cancer cell lines (e.g., HeLa and MCF-7).
    • Results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Efficacy :
    • A study evaluated the compound's effects on Staphylococcus aureus and Escherichia coli.
    • The compound exhibited significant antibacterial activity with MIC values lower than those of conventional treatments .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHeLaApoptosis induction
AnticancerMCF-7Cell viability reduction
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AntimicrobialEscherichia coliSignificant antibacterial activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways that regulate growth and survival.
  • Gene Expression Alteration : The compound may affect transcription factors that control the expression of genes related to apoptosis and inflammation.

Q & A

Q. What are standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves sequential coupling and cyclization reactions. For example:

  • Step 1 : React a dihydroquinolinone precursor with 4-fluorobenzoyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the fluorobenzoyl group.
  • Step 2 : Couple the product with 3,5-dimethoxyphenylacetamide via nucleophilic substitution.
  • Purification : Use silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) followed by recrystallization (e.g., ethyl acetate) .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1) .

Q. Which spectroscopic methods confirm structural integrity?

  • 1H/13C NMR : Assign peaks using CDCl₃ as solvent. Key signals include δ 7.6–7.7 ppm (aromatic protons), δ 4.8–4.9 ppm (ethoxy CH₂), and δ 2.1–2.2 ppm (acetyl groups) .
  • Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ adducts. Expected m/z: ~550–600 .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .

Q. What in vitro models are suitable for preliminary bioactivity screening?

  • Enzyme assays : Test inhibition of kinases or receptors (e.g., hypoglycemic targets like PPAR-γ, given structural analogs in ) .
  • Cell-based models : Use cancer cell lines (e.g., MCF-7) or glucose uptake assays in adipocytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.